molecular formula C15H20N2O4 B2730743 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid CAS No. 2416243-43-9

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid

Cat. No.: B2730743
CAS No.: 2416243-43-9
M. Wt: 292.335
InChI Key: PTBJIAYZAYCWBX-UHFFFAOYSA-N
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Description

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its benzodiazepine core, which is a common structural motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor to form the benzodiazepine ring system.

    Introduction of the Carboxylic Acid Group: This can be achieved through various methods, such as oxidation of an aldehyde or introduction of a carboxyl group via a Grignard reaction.

    Protection of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions yield alcohols.

Scientific Research Applications

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid is unique due to its specific structural features, such as the benzodiazepine core and the presence of the 2-methylpropan-2-yl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-7-6-16-12-5-4-10(13(18)19)8-11(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBJIAYZAYCWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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